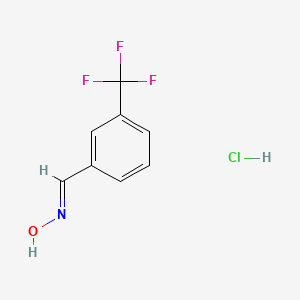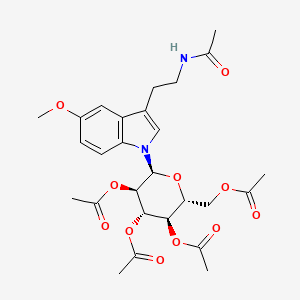
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is a chemical compound with the molecular formula C27H34N2O11 and a molecular weight of 562.57 g/mol. It is an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, a glucuronide derivative of Melatonin, which plays a role in circadian rhythms and acts as an antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves multiple steps, starting from Melatonin. The process includes the protection of hydroxyl groups, acetylation, and glucuronidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Solvents like chloroform, dichloromethane, DMSO, ethyl acetate, and methanol are commonly used.
Analyse Des Réactions Chimiques
Types of Reactions
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions such as temperature, pH, and solvent choice are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of Melatonin Glucuronide, which have different biological activities and applications.
Applications De Recherche Scientifique
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in circadian rhythms and antioxidant properties.
Medicine: Investigated for potential therapeutic applications in sleep disorders and oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves its conversion to Melatonin Glucuronide, which interacts with melatonin receptors (MT1 and MT2) in the brain. These receptors regulate sleep-wake cycles and circadian rhythms. The compound also exhibits antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melatonin: The parent compound, known for regulating sleep and circadian rhythms.
Melatonin Glucuronide: A direct derivative with enhanced solubility and bioavailability.
Ashwagandha: An adaptogen with stress-relieving properties, often compared with melatonin for sleep-related applications.
Uniqueness
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is unique due to its specific glucuronide modification, which enhances its solubility and stability. This makes it a valuable intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, offering potential advantages in therapeutic applications.
Propriétés
Formule moléculaire |
C27H34N2O11 |
|---|---|
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H34N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11-12,23-27H,9-10,13H2,1-6H3,(H,28,30)/t23-,24-,25+,26-,27+/m1/s1 |
Clé InChI |
TUMIIVYXVWWLKI-SEFGFODJSA-N |
SMILES isomérique |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
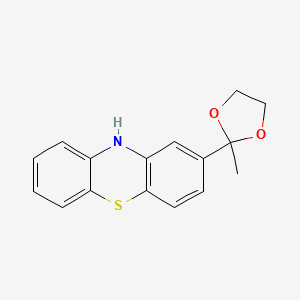


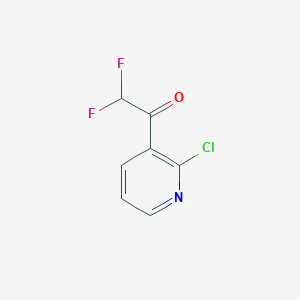
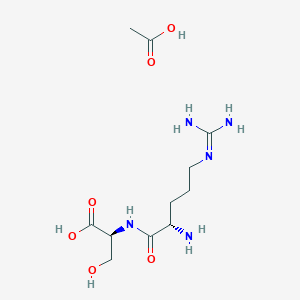
![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)

